

Understanding the Stereochemistry of Torilolone: A Structural and Functional Analysis

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Compound of Interest

Compound Name: *Torilolone*

Cat. No.: *B1640725*

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Executive Summary

Torilolone is a bioactive sesquiterpene alcohol isolated from the fruits of *Torilis japonica* (Japanese hedge parsley). Pharmacologically, it serves as the structural core of torilin, a potent inhibitor of P-glycoprotein (P-gp) and a reversal agent for multidrug resistance (MDR) in cancer therapy. While the esterified form (torilin) often garners primary attention, the stereochemical integrity of the **torilolone** core is the prerequisite for its biological efficacy.

This guide dissects the stereochemical architecture of **torilolone**, detailing the rigorous methodologies required for its absolute configuration assignment and exploring the causal link between its chiral centers and hepatoprotective mechanisms.

Structural Architecture & Stereochemical Definition

Torilolone belongs to the guaiane-type sesquiterpene class. Its skeleton consists of a fused 5,7-membered ring system (azulene framework), a structural motif that presents unique stereochemical challenges due to ring flexibility and multiple chiral centers.

The Guaiane Framework

The core structure is defined by the 1,5-cis-fused ring junction. Unlike trans-fused systems, the cis-fusion imparts a "cup-like" concave/convex topography to the molecule, which is critical for ligand-binding affinity in protein pockets (e.g., P-gp or CYP450 enzymes).

Key Stereogenic Centers:

- C-1 & C-5: Define the ring fusion stereochemistry. In Torilis sesquiterpenes, these are typically assigned as

or

depending on the specific enantiomeric series, but the relative cis relationship is conserved.
- C-4 & C-10: Often oxygenated positions. **Torilolone** typically features a hydroxyl group at C-4 and C-10 (or an epoxide in related precursors), creating a dense polar region on the hydrophobic scaffold.
- C-7: Determines the orientation of the isopropyl/isopropenyl side chain.

Quantitative Structural Data

The following physicochemical descriptors are essential for identifying **torilolone** in complex matrices.

Property	Value / Descriptor	Relevance
Molecular Formula		Core sesquiterpene triol
Molecular Weight	252.35 g/mol	Small molecule drug-like space
Ring Fusion	cis-fused (H-1/H-5)	Determines 3D folding
Key Functionalities	Tertiary -OH (C-4), Secondary -OH (C-10)	H-bond donors for receptor binding
Solubility	DMSO, Methanol	Lipophilic core with polar face

Experimental Protocols: Structure Elucidation

Determining the absolute configuration of **torilolone** requires a self-validating workflow that moves beyond simple NMR. The following protocol integrates spectroscopic data with chemical derivatization.

Protocol A: Absolute Configuration via Modified Mosher's Method

Rationale: NMR alone provides relative stereochemistry (diastereomeric relationships). To fix the absolute configuration (R vs. S) of secondary alcohols (like at C-10), we convert the enantiomers into diastereomers using chiral derivatizing agents.

Step-by-Step Methodology:

- Sample Preparation: Dissolve purified **Torilolone** (1.0 mg) in anhydrous pyridine-d5 (0.5 mL).
- Derivatization:
 - Tube A: Add (R)-(-)-MTPA-Cl (10 μ L) to generate the (S)-MTPA ester.
 - Tube B: Add (S)-(+)-MTPA-Cl (10 μ L) to generate the (R)-MTPA ester.
- Reaction: Incubate at 25°C for 4 hours under atmosphere. Monitor via TLC until starting material disappears.
- NMR Analysis: Acquire 1 H-NMR (600 MHz) spectra for both esters.
- Calculation:
 - Calculate the chemical shift difference:
 $\Delta\delta = \delta_{\text{H}}(\text{S}) - \delta_{\text{H}}(\text{R})$
(where S and R refer to the ester configuration).
 - Interpretation: Protons with positive

values reside on the right side of the Mosher plane; negative values reside on the left. This spatial distribution confirms the absolute configuration of the carbinol carbon.

Protocol B: Electronic Circular Dichroism (ECD)

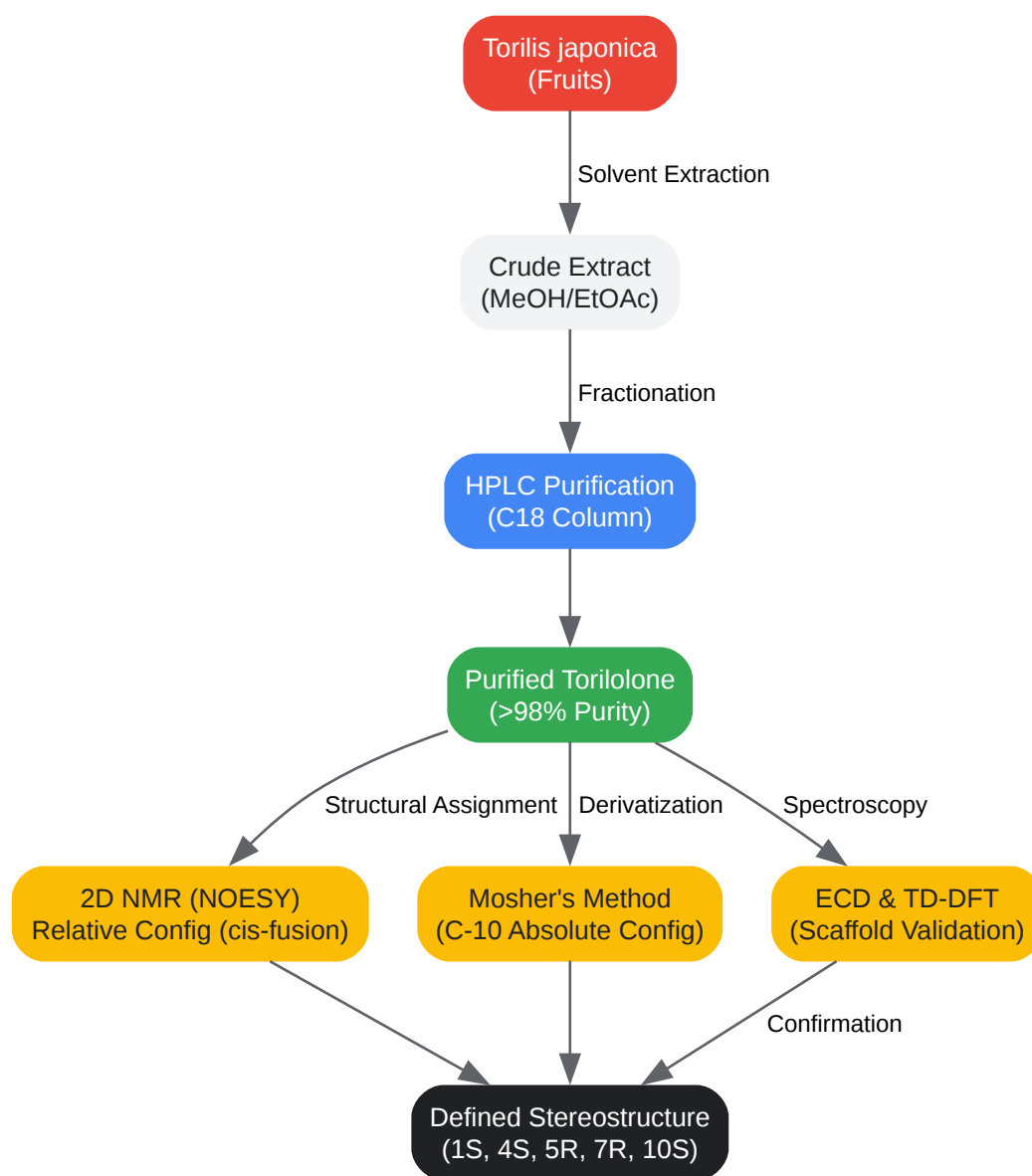
Validation

Rationale: For tertiary alcohols or rigid bicyclic systems where Mosher's method fails, ECD combined with Time-Dependent Density Functional Theory (TD-DFT) is the gold standard.

- Conformational Search: Perform Monte Carlo conformational searches using the MMFF94 force field to identify low-energy conformers of the proposed structure.
- Geometry Optimization: Optimize conformers using DFT (B3LYP/6-31G(d)) in vacuo and in solvent models (MeOH).
- Excited State Calculation: Calculate ECD spectra using TD-DFT (CAM-B3LYP/tzvp).
- Comparison: Overlay the experimental ECD spectrum of **Torilolone** (in MeOH) with the Boltzmann-weighted calculated spectrum. A match in the Cotton effects (positive/negative bands) confirms the absolute configuration of the entire scaffold.

Visualization: Elucidation Workflow

The following diagram illustrates the logical flow from raw plant material to stereochemical assignment.



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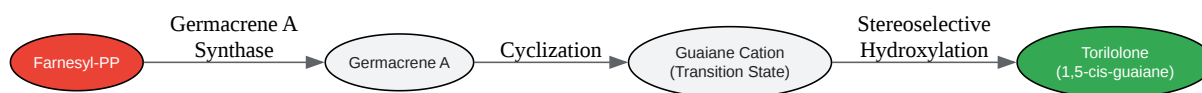
Figure 1: Integrated workflow for the stereochemical resolution of **Torilolone**, combining spectroscopic and computational methods.

Biosynthetic Implications

Understanding stereochemistry requires understanding the enzymatic machinery that builds it. **Torilolone** is not assembled randomly; it is the product of highly stereoselective cyclases.

- Precursor: Farnesyl Pyrophosphate (FPP).

- Cyclization: FPP cyclizes to Germacrene A.
- Ring Closure: Germacrene A undergoes a transannular cyclization to form the Guaiane cation.
 - Critical Step: The enzyme germacrene A hydroxylase/cyclase dictates the stereochemistry of the ring closure (cis vs. trans). In *Torilis*, this enzyme enforces the 1,5-cis stereochemistry.
- Oxidation: Subsequent cytochrome P450 enzymes install the hydroxyl groups at C-4 and C-10 stereoselectively.



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Figure 2: Biosynthetic pathway illustrating the enzymatic enforcement of stereochemistry.

Pharmacological Relevance (SAR)

The stereochemistry of **Torilolone** is not merely a structural detail; it is the determinant of its bioactivity.

- P-gp Inhibition: The spatial arrangement of the lipophilic guaiane core allows it to interact with the transmembrane domains of P-glycoprotein. Inversion of the C-1 or C-5 centers drastically alters the shape of the molecule, preventing it from fitting into the P-gp efflux pocket, thereby nullifying its ability to reverse multidrug resistance.
- Hepatoprotection: Studies indicate that **Torilolone** protects against tacrine-induced cytotoxicity.^[1] This activity is likely mediated through specific binding to upstream signaling kinases. The specific orientation of the C-10 hydroxyl group is hypothesized to act as a hydrogen bond donor in the active site of the target protein.

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Sources

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